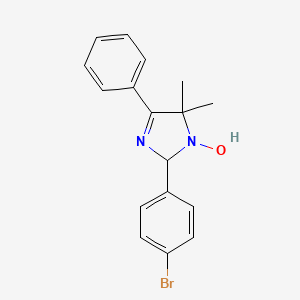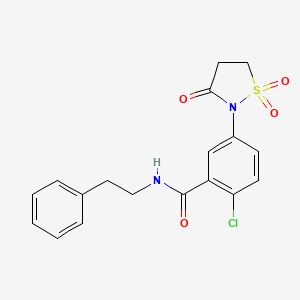
2-chloro-5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(2-phenylethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(2-phenylethyl)benzamide is a chemical compound that has been widely used in scientific research. It is commonly referred to as COTI-2 and is known for its potential anticancer properties.
Mécanisme D'action
COTI-2 binds to the core domain of mutant p53 proteins, which stabilizes the protein and restores its ability to bind to DNA and activate transcription. This leads to the induction of apoptosis in cancer cells that harbor mutant p53 proteins. Additionally, COTI-2 has been shown to inhibit the activity of heat shock protein 90 (Hsp90), which is involved in the folding and stabilization of mutant p53 proteins.
Biochemical and Physiological Effects
COTI-2 has been shown to have a selective effect on cancer cells that harbor mutant p53 proteins. It induces apoptosis in these cells while leaving normal cells unharmed. Additionally, COTI-2 has been shown to have anti-metastatic effects and to inhibit tumor growth in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using COTI-2 in lab experiments is its specificity for mutant p53 proteins. This allows for the selective targeting of cancer cells that harbor these mutations. However, one limitation is that COTI-2 has poor solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for the study of COTI-2. One area of research is the development of more efficient synthesis methods to produce larger quantities of pure COTI-2. Additionally, further studies are needed to explore the potential of COTI-2 in combination with other anticancer drugs. Finally, the development of more soluble forms of COTI-2 could expand its potential applications in lab experiments.
Méthodes De Synthèse
The synthesis of COTI-2 involves the reaction of 2-chloro-5-nitrobenzoic acid with thionyl chloride, followed by the reaction of the resulting intermediate with N-(2-phenylethyl)benzamide. This method has been optimized to produce high yields of pure COTI-2.
Applications De Recherche Scientifique
COTI-2 has been extensively studied for its potential anticancer properties. It has been shown to inhibit the activity of mutant p53 proteins, which are commonly found in cancer cells. This inhibition leads to the restoration of normal p53 function and the induction of apoptosis in cancer cells. COTI-2 has also been shown to have synergistic effects when used in combination with other anticancer drugs.
Propriétés
IUPAC Name |
2-chloro-N-(2-phenylethyl)-5-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O4S/c19-16-7-6-14(21-17(22)9-11-26(21,24)25)12-15(16)18(23)20-10-8-13-4-2-1-3-5-13/h1-7,12H,8-11H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZCPCMMGZDILIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)N(C1=O)C2=CC(=C(C=C2)Cl)C(=O)NCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)-1H-1,2,3-triazol-1-yl]-N,N-diethylacetamide](/img/structure/B5195311.png)
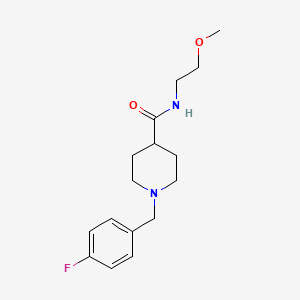
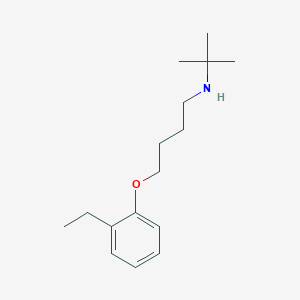
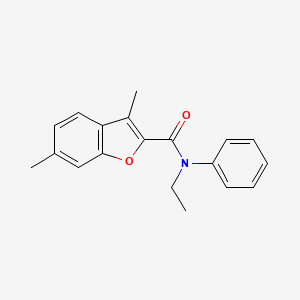
![N-{[2-(2-fluorophenoxy)-3-pyridinyl]methyl}-N'-propylurea](/img/structure/B5195345.png)
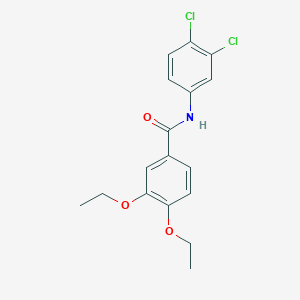
![N-cyclohexyl-N'-[1-(cyclohexylcarbonyl)-4-piperidinyl]urea](/img/structure/B5195359.png)
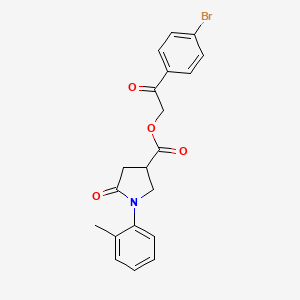
![8-methyl-8-pentyltetrahydro-5H-[1,3]thiazolo[3,2-a]pyrazin-3(2H)-one hydrochloride](/img/structure/B5195364.png)

![N~1~-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5195373.png)
![3-hydroxy-3-(1H-imidazol-2-yl)-2-[3-(methylthio)phenyl]-1-isoindolinone](/img/structure/B5195379.png)
![N-benzyl-5-[4-(4-methylbenzoyl)-1-piperazinyl]-2-nitroaniline](/img/structure/B5195380.png)
